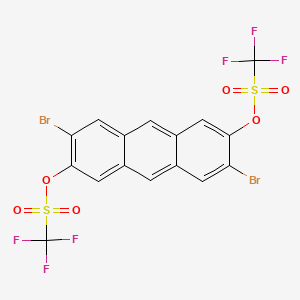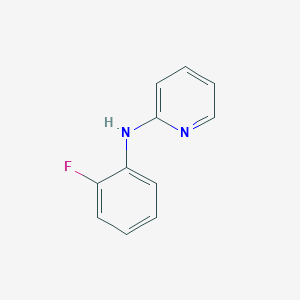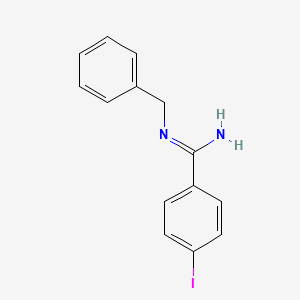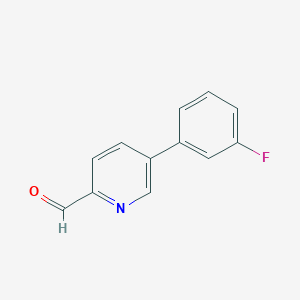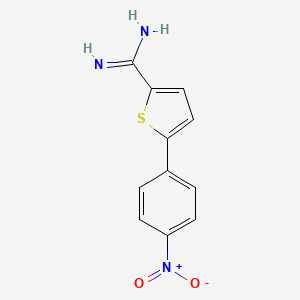
5-(4-Nitrophenyl)thiophene-2-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Nitrophenyl)thiophene-2-carboximidamide is a heterocyclic compound that features a thiophene ring substituted with a nitrophenyl group and a carboximidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)thiophene-2-carboximidamide typically involves the following steps:
Thiophene Formation: The construction of the thiophene ring.
Carboximidamide Introduction: The addition of the carboximidamide group to the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and thiophene formation processes, followed by purification steps to ensure the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Nitrophenyl)thiophene-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative.
Aplicaciones Científicas De Investigación
5-(4-Nitrophenyl)thiophene-2-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 5-(4-Nitrophenyl)thiophene-2-carboximidamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with biological macromolecules. The carboximidamide group may form hydrogen bonds with target proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Nitrophenyl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.
5-ethyl-thiophene-2-carboxylic acid: Features an ethyl group on the thiophene ring.
5-methyl-4-phenyl-thiophene-3-carboxylic acid: Contains a methyl and phenyl group on the thiophene ring.
Uniqueness
5-(4-Nitrophenyl)thiophene-2-carboximidamide is unique due to the presence of the carboximidamide group, which can impart different chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
89114-67-0 |
|---|---|
Fórmula molecular |
C11H9N3O2S |
Peso molecular |
247.28 g/mol |
Nombre IUPAC |
5-(4-nitrophenyl)thiophene-2-carboximidamide |
InChI |
InChI=1S/C11H9N3O2S/c12-11(13)10-6-5-9(17-10)7-1-3-8(4-2-7)14(15)16/h1-6H,(H3,12,13) |
Clave InChI |
AEBLKUBSTWCNGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(S2)C(=N)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B14132805.png)
![(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)

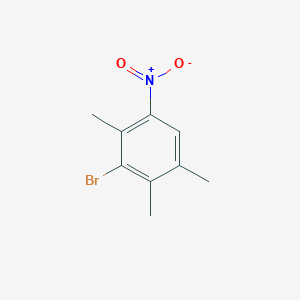
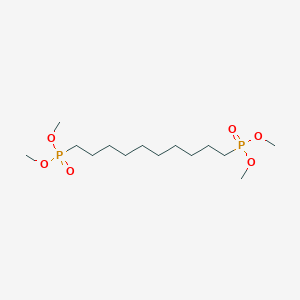
![2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14132841.png)
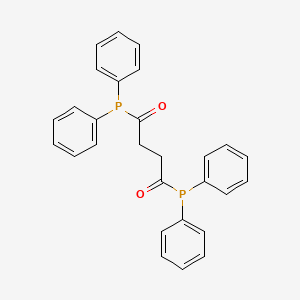
![2-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14132856.png)
